[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]{4-[4-nitro-3-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}methanone
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Overview
Description
[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]{4-[4-NITRO-3-(1-PYRROLIDINYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]{4-[4-NITRO-3-(1-PYRROLIDINYL)PHENYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the chlorophenyl and methyl groups. The final steps involve the attachment of the nitrophenyl and piperazino groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]{4-[4-NITRO-3-(1-PYRROLIDINYL)PHENYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as dichloromethane (DCM) and dimethyl sulfoxide (DMSO) are often used to dissolve the compound and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]{4-[4-NITRO-3-(1-PYRROLIDINYL)PHENYL]PIPERAZINO}METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]{4-[4-NITRO-3-(1-PYRROLIDINYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid: Shares the isoxazole and chlorophenyl groups but differs in other functional groups.
3-(2-CHLOROPHENYL)-5-METHYL-N-(4-METHYLPHENYL)-4-ISOXAZOLECARBOXAMIDE: Similar core structure with different substituents.
Uniqueness
The uniqueness of [3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]{4-[4-NITRO-3-(1-PYRROLIDINYL)PHENYL]PIPERAZINO}METHANONE lies in its combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H26ClN5O4 |
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Molecular Weight |
496.0 g/mol |
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(4-nitro-3-pyrrolidin-1-ylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H26ClN5O4/c1-17-23(24(27-35-17)19-6-2-3-7-20(19)26)25(32)30-14-12-28(13-15-30)18-8-9-21(31(33)34)22(16-18)29-10-4-5-11-29/h2-3,6-9,16H,4-5,10-15H2,1H3 |
InChI Key |
NPGMIPQMWAPKPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)[N+](=O)[O-])N5CCCC5 |
Origin of Product |
United States |
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